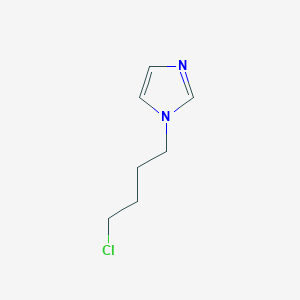

1-(4-chlorobutyl)-1H-imidazole

Description

Properties

Molecular Formula |

C7H11ClN2 |

|---|---|

Molecular Weight |

158.63 g/mol |

IUPAC Name |

1-(4-chlorobutyl)imidazole |

InChI |

InChI=1S/C7H11ClN2/c8-3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2 |

InChI Key |

LPZMNWKKACRQBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)CCCCCl |

Origin of Product |

United States |

Synthesis Methodologies of 1 4 Chlorobutyl 1h Imidazole

N-Alkylation Approaches to 1-(4-chlorobutyl)-1H-imidazole

N-alkylation stands as the cornerstone for the synthesis of 1-(4-chlorobutyl)-1H-imidazole. This process entails the formation of a carbon-nitrogen bond between the imidazole (B134444) ring and a 4-chlorobutyl moiety.

A common and effective method for the synthesis of 1-(4-chlorobutyl)-1H-imidazole is the direct alkylation of 1H-imidazole with a suitable alkylating agent, such as 1-bromo-4-chlorobutane (B103958). conicet.gov.ar In a typical procedure, N-methylimidazole is reacted with 1-bromo-4-chlorobutane in a solvent like acetonitrile. conicet.gov.ar The reaction mixture is stirred at room temperature for an extended period, often several days, to ensure completion. conicet.gov.ar Following the reaction, the solvent is removed, and the resulting residue is washed to yield a mixture of products, including the desired 1-methyl-3-(4-chlorobutyl) imidazolium (B1220033) salt. conicet.gov.ar

It is important to note that the reaction can also produce the corresponding bromobutyl imidazolium salt as a byproduct. conicet.gov.ar The ratio of the chloro and bromo derivatives can be determined using techniques like 1H-NMR spectroscopy. conicet.gov.ar This direct alkylation approach offers a straightforward pathway to the target compound, although it may require careful purification to isolate the desired chlorobutyl derivative from its bromo-analog.

The efficiency of the N-alkylation of imidazoles can be significantly enhanced through the use of various catalytic systems. Research has shown that solid-base catalysts, such as alkali-metal doped carbons, can promote the N-alkylation of imidazole. rsc.org For instance, cesium-promoted carbon (Cs-Norit) has demonstrated high yields (over 80%) in the synthesis of N-substituted imidazoles. rsc.orgrsc.org The basicity of the alkali metal cation plays a crucial role in increasing the reaction conversion. rsc.orgrsc.org

Furthermore, the optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product. Factors such as the choice of solvent, temperature, and reaction time can significantly influence the outcome of the synthesis. For example, vapor-phase N-alkylation of imidazole with alcohols has been successfully carried out over calcined layered double hydroxides (LDHs), yielding N-alkylated imidazoles. oup.com The use of phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, in the presence of a base such as aqueous potassium hydroxide, has also been reported for the N-alkylation of benzimidazole (B57391) derivatives with alkyl bromides. researchgate.net

The table below summarizes some catalytic systems and their effectiveness in N-alkylation reactions of imidazole.

| Catalyst System | Alkylating Agent | Reaction Conditions | Yield | Reference |

| Cs-Norit Carbon | 1-Bromobutane | Ultrasound activation, solvent-free | >80% | rsc.org |

| Na-Norit Carbon | 1-Bromobutane | Thermal activation | Lower than Cs-Norit | rsc.org |

| Calcined Mg-Al LDH | Methanol/Ethanol | Vapor-phase | 63-70% | oup.com |

| Tetrabutylammonium hydrogen sulfate/KOH | Alkyl bromides | Aqueous medium | High | researchgate.net |

Synthetic Strategies for Analogous Chlorobutyl-Functionalized Heterocycles

The synthetic principles applied to 1-(4-chlorobutyl)-1H-imidazole can be extended to the preparation of other chlorobutyl-functionalized heterocycles. These analogous structures are of interest for their potential applications in various fields of chemistry.

The synthesis of N-alkylimidazole derivatives is a well-established area of organic chemistry. researchgate.net A variety of methods exist for the introduction of different alkyl groups onto the imidazole ring. For instance, the reaction of imidazole with alkyl halides in the presence of a base is a common strategy. researchgate.net The choice of the alkylating agent and the reaction conditions can be tailored to produce a wide range of N-alkylated imidazoles.

The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is an important consideration. otago.ac.nz The position of the incoming alkyl group can be influenced by the electronic and steric properties of the substituents on the imidazole ring, as well as the reaction medium. otago.ac.nz For example, in basic media, the alkylation of the imidazole anion is governed by polar and steric factors, with electron-withdrawing groups directing the alkylation to the more remote nitrogen atom. otago.ac.nz

The incorporation of a chlorobutyl chain onto a heterocyclic scaffold is a key step in the synthesis of compounds like 1-(4-chlorobutyl)-1H-imidazole. This can be achieved by reacting the heterocycle with a bifunctional reagent containing a four-carbon chain with a chlorine atom at one end and a reactive group at the other. 1-Bromo-4-chlorobutane is a commonly used reagent for this purpose. conicet.gov.ar

An alternative approach involves the reaction of a heterocyclic compound with 1,4-dichlorobutane (B89584). For example, heating an equimolar mixture of 1,1′-(1,4-butanediyl)-bis-imidazole and 1,4-dichlorobutane can lead to the formation of polymeric ionic liquids containing imidazolium units. pvamu.edu Similarly, the synthesis of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole involves the use of a chlorobutyl-containing starting material. google.com

Green Chemistry Principles in Synthesis Route Design

The application of green chemistry principles to the synthesis of 1-(4-chlorobutyl)-1H-imidazole and related compounds is an area of growing interest. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One notable example is the use of ultrasound-promoted, solvent-free N-alkylation of imidazole. rsc.orgrsc.org This method, which can be catalyzed by solid-base materials like alkali-metal doped carbons, offers a greener alternative to traditional solvent-based syntheses. rsc.orgrsc.org The use of ultrasound can significantly enhance reaction rates and yields, leading to a more efficient and environmentally benign process. rsc.orgrsc.org

Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy contributes to the greening of these synthetic routes. The use of water as a solvent, where possible, is another key aspect of green chemistry that can be applied to the synthesis of N-alkylated imidazoles. researchgate.net

Chemical Reactivity and Derivatization Studies of 1 4 Chlorobutyl 1h Imidazole

Quaternization Reactions for Imidazolium (B1220033) Salt Formation

The nitrogen atom at the 3-position of the imidazole (B134444) ring in 1-(4-chlorobutyl)-1H-imidazole is nucleophilic and readily undergoes quaternization. This reaction involves the alkylation of this nitrogen, leading to the formation of a positively charged imidazolium cation. This fundamental reaction is the gateway to synthesizing a diverse array of imidazolium-based compounds.

Preparation of Monomeric Imidazolium Ionic Liquids

Monomeric imidazolium ionic liquids are a class of salts with low melting points, often existing as liquids at or below room temperature. The synthesis of these compounds from 1-(4-chlorobutyl)-1H-imidazole is typically achieved through quaternization with various alkylating agents. For instance, reaction with compounds like N-methylimidazole can lead to the formation of imidazolium-based ionic liquids. rsc.org The properties of the resulting ionic liquid, such as its viscosity, solubility, and thermal stability, can be tuned by the choice of the alkylating agent and the subsequent anion exchange. google.comcore.ac.uk

A general method for preparing these ionic liquids involves reacting 1-(4-chlorobutyl)-1H-imidazole with a suitable quaternizing agent, which can be followed by an anion metathesis step to introduce different anions and further modify the ionic liquid's properties. rsc.org

Table 1: Examples of Monomeric Imidazolium Ionic Liquids from 1-(4-chlorobutyl)-1H-imidazole

| Quaternizing Agent | Resulting Cation | Anion (Example) | Reference |

| N-methylimidazole | 1-(4-(3-methyl-1H-imidazol-3-ium-1-yl)butyl)-1H-imidazole | Cl⁻, PF₆⁻ | rsc.orgrsc.org |

| Pyridine | 1-(4-(pyridinium-1-yl)butyl)-1H-imidazole | Cl⁻, PF₆⁻ | rsc.org |

Formation of Polymeric Ionic Liquids (PILs) from 1-(4-chlorobutyl)-1H-imidazole as a Monomer

1-(4-chlorobutyl)-1H-imidazole serves as an AB-type monomer for the synthesis of polymeric ionic liquids (PILs). acs.org In this context, the imidazole nitrogen of one monomer molecule reacts with the chlorobutyl group of another, leading to the formation of a polymer chain with imidazolium cations as an integral part of the backbone. researchgate.net

These main-chain PILs exhibit unique properties and have garnered interest for applications in various fields, including as electrolytes, gas separation membranes, and catalysts. acs.orgresearchgate.net

The formation of PILs from 1-(4-chlorobutyl)-1H-imidazole proceeds via a step-growth polymerization mechanism. acs.orgfiveable.me This process involves the repetitive reaction between the functional groups of the monomers. uomustansiriyah.edu.iq The polymerization can be initiated by heating the neat monomer, which leads to a self-addition reaction. researchgate.net For example, heating 1-(4-chlorobutyl)-1H-imidazole at 110°C results in the formation of poly(1,3-diylbutane-1,4-diyl)imidazolium chloride. researchgate.net

The kinetics of this step-growth polymerization are influenced by factors such as temperature and monomer concentration. fiveable.meyoutube.com The rate of polymerization is dependent on the concentration of the reacting functional groups, namely the imidazole nitrogen and the chlorobutyl group. libretexts.org In the absence of an external catalyst, the reaction can be self-catalyzed, with an unreacted monomer molecule potentially acting as a catalyst. youtube.com

Controlling the architecture and molar mass of the resulting PILs is crucial for tailoring their properties for specific applications. rsc.orgipfdd.de Several strategies can be employed to achieve this control.

The molar mass of the polymers can be managed by the addition of a monofunctional chain stopper. acs.org For instance, adding 1-butyl-1H-imidazole to the polymerization of 1-(4-chlorobutyl)-1H-imidazole acts as a chain-terminating agent, thereby controlling the final molecular weight. acs.org The ratio of the AB-type monomer to the chain stopper directly influences the average polymer chain length. rsc.org

Furthermore, techniques like controlled radical polymerization (CRP), such as RAFT (Reversible Addition-Fragmentation chain Transfer), can be adapted to synthesize well-defined polymer architectures, including block copolymers and star polymers, although this is more common for vinyl monomer-based PILs. specificpolymers.comvapourtec.com For step-growth polymerizations, precise control over stoichiometry and reaction conditions like temperature and time is paramount to achieving the desired molar mass and minimizing polydispersity. d-nb.infoslideshare.net

Table 2: Polymerization of 1-(4-chlorobutyl)-1H-imidazole

| Polymerization Method | Key Features | Resulting Polymer | Reference |

| Thermal Self-Addition | Neat monomer heated at 110°C for 4 hours. | Poly(1,3-diylbutane-1,4-diyl)imidazolium chloride | researchgate.net |

| Melt Polymerization with Chain Stopper | Addition of 1-butyl-1H-imidazole. | Controlled molar mass poly(imidazolium)s | acs.org |

Synthesis of Dicationic and Multicationic Imidazolium Derivatives

The reactivity of 1-(4-chlorobutyl)-1H-imidazole also allows for the synthesis of dicationic and multicationic imidazolium derivatives. nih.govtdl.org These molecules contain two or more imidazolium cations linked by a spacer, in this case, the butyl chain.

A common synthetic strategy involves the reaction of 1-(4-chlorobutyl)-1H-imidazole with another imidazole-containing molecule. For example, reacting it with another equivalent of imidazole or a substituted imidazole would result in a dicationic species where two imidazolium rings are connected by the butyl linker. rsc.org These dicationic salts often exhibit different properties compared to their monocationic counterparts, such as higher thermal stability and altered solubility. nih.gov The synthesis can be designed to produce symmetrical or unsymmetrical dicationic ionic liquids. nih.gov

Nucleophilic Substitution Reactions of the Chlorobutyl Moiety

The chlorine atom at the end of the butyl chain in 1-(4-chlorobutyl)-1H-imidazole is susceptible to nucleophilic substitution reactions. nbinno.com This allows for the introduction of a wide variety of functional groups onto the molecule, further expanding its synthetic utility.

The chlorobutyl group can react with various nucleophiles, such as amines, thiols, and azides, to yield a range of functionalized imidazole derivatives. rsc.orggoogleapis.com For example, reaction with an amine would lead to the formation of an amino-functionalized imidazole, while reaction with a thiol would introduce a thioether linkage. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of nucleophile dictates the final functionality of the product. sci-hub.se

Functionalization for Advanced Organic Precursors

The presence of a terminal chlorine atom on the butyl chain of 1-(4-chlorobutyl)-1H-imidazole makes it susceptible to nucleophilic substitution reactions. This reactivity is widely exploited for the synthesis of various advanced organic precursors.

One common functionalization strategy involves the reaction of 1-(4-chlorobutyl)-1H-imidazole with different nucleophiles to introduce new functional groups. For instance, it can be used in N-alkylation reactions. In one study, 4(5)-nitro-1H-imidazole was N-alkylated using 4-chlorobutyl 1-aryl-1H-pyrazole-4-carboxylates, which were synthesized from 4-chlorobutan-1-ol. This reaction yielded 4-(4-nitro-1H-imidazol-1-yl)butyl 1-aryl-1H-pyrazole-4-carboxylates with yields ranging from 18% to 85%. researchgate.net This demonstrates the utility of the chlorobutyl group as a linker to connect different heterocyclic moieties, creating hybrid molecules with potential applications in various fields. researchgate.net

Another significant application of 1-(4-chlorobutyl)-1H-imidazole is in the synthesis of polymeric ionic liquids (PILs). In one approach, the neat compound was heated to induce polymerization, forming poly(imidazolium chloride-1,3-diylbutane-1,4-diyl). researchgate.net This polymerization occurs through the quaternization of the imidazole nitrogen of one molecule by the chlorobutyl chain of another. The resulting polymer possesses imidazolium cations built into its main chain. researchgate.net Similarly, this monomer can be used to create branched PILs by reacting it with a multifunctional core, such as 1,3,5-tris(4-imidazol-1-yl-butoxy)-benzene. researchgate.net

The reactivity of the chlorobutyl chain is also utilized in the synthesis of intermediates for pharmaceuticals. For example, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, a key intermediate for the drug Cilostazol, is synthesized in a process that involves a chlorobutyl group. nbinno.com While this example does not directly start from 1-(4-chlorobutyl)-1H-imidazole, it highlights the importance of the chlorobutyl moiety as a reactive handle in the synthesis of pharmaceutically relevant scaffolds.

The following table summarizes some examples of functionalization reactions involving 1-(4-chlorobutyl)-1H-imidazole and related compounds.

| Reactant | Reagent/Conditions | Product | Yield | Reference |

| 4(5)-Nitro-1H-imidazole | 4-Chlorobutyl 1-aryl-1H-pyrazole-4-carboxylates | 4-(4-Nitro-1H-imidazol-1-yl)butyl 1-aryl-1H-pyrazole-4-carboxylates | 18-85% | researchgate.net |

| 1-(4-Chlorobutyl)-1H-imidazole | Heat (110 °C, 4h, N2 atmosphere) | Poly(imidazolium chloride-1,3-diylbutane-1,4-diyl) | 92-95% | researchgate.net |

| 1,3,5-Tris(4-imidazol-1-yl-butoxy)-benzene | Heat (80 °C, 16h, sealed tube) | Branched Polymeric Ionic Liquid | - | researchgate.net |

| N-Methylimidazole | 1-Bromo-4-chlorobutane (B103958) (acetonitrile, room temp, 5 days) | 1-Methyl-3-(4-chlorobutyl)imidazolium salt | 85% (combined with bromobutyl analog) | conicet.gov.ar |

Cyclization and Ring-Closure Reactions Involving the Chlorobutyl Chain

The bifunctional nature of 1-(4-chlorobutyl)-1H-imidazole also allows for intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions are often driven by the nucleophilicity of the imidazole ring and the electrophilicity of the terminal carbon of the chlorobutyl chain.

A notable example is the intramolecular quaternization of 1-(4-chlorobutyl)-1H-imidazole to form a cyclic imidazolium salt. This type of reaction is a key step in the synthesis of certain types of ionic liquids and polymers. Heating neat 1-(4-chlorobutyl)-1H-imidazole can lead to polymerization through intermolecular reactions, but under specific conditions or with appropriate catalysts, intramolecular cyclization can be favored. researchgate.net

Furthermore, the chlorobutyl chain can participate in more complex cyclization cascades. For instance, in a Michael Initiated Ring Closure (MIRC) reaction, a related compound, 4-chlorobutyl 1-methyl-2-imidazolyl sulfide, was prepared and subsequently oxidized to the corresponding sulfoxide (B87167). This sulfoxide was then expected to undergo cyclization, although the specific outcome for the chlorobutyl derivative was designed to be slower than its counterparts to favor intermolecular reactions in that particular study.

Cyclization reactions are also fundamental in the synthesis of complex heterocyclic systems. For example, the cyclization of 1-(2-styroyl)-1H-imidazol-2-yl ketone in an acidic medium leads to the formation of 6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-imidazo[2,1-b] benzazepine. google.com While this example does not directly involve 1-(4-chlorobutyl)-1H-imidazole, it illustrates how an imidazole ring and an appended chain can be involved in the construction of polycyclic frameworks.

Microwave-promoted ring-closure reactions of 5-amino-1-(2-aminophenyl)-1H-imidazole-4-carbonitrile with various electrophiles can lead to either 6-endo-trig or 7-exo-trig cyclization products, forming imidazo[1,2-a]quinoxaline (B3349733) or benzo[f]imidazo[1,5-a] acs.orgtriazepine scaffolds, respectively. rsc.org This highlights the versatility of imidazole derivatives in constructing diverse heterocyclic systems through cyclization.

Reactivity of the Imidazole Ring System

The imidazole ring in 1-(4-chlorobutyl)-1H-imidazole is an aromatic heterocycle with distinct reactive sites. It is an amphoteric molecule, capable of acting as both an acid and a base. wikipedia.org The pKa of the conjugate acid is approximately 7, making it about sixty times more basic than pyridine. wikipedia.org The nitrogen at position 3, with its lone pair of electrons, is the basic and nucleophilic center. nih.gov

This nucleophilicity is key to many of the reactions of 1-(4-chlorobutyl)-1H-imidazole. For example, in the polymerization to form PILs, the N-3 of the imidazole ring acts as the nucleophile attacking the chlorobutyl chain of another monomer unit. researchgate.net

The imidazole ring can also undergo electrophilic substitution, typically at the C-4 or C-5 positions. However, these reactions are less common for 1-substituted imidazoles compared to unsubstituted imidazole. The presence of the chlorobutyl group at the N-1 position can influence the regioselectivity of such reactions.

Furthermore, the imidazole ring can act as a catalyst. In its neutral form, it can function as a nucleophilic catalyst by attacking an electrophilic center, forming an intermediate that is subsequently hydrolyzed. nih.gov It can also act as a basic catalyst by abstracting a proton, thereby increasing the nucleophilicity of another species. nih.gov

The imidazole nucleus is a common feature in many biologically active compounds and is considered a privileged structure in medicinal chemistry. nih.govnih.gov Its derivatives exhibit a wide range of biological activities, and the ability to functionalize the imidazole ring or use it as a scaffold is crucial in drug discovery. researchgate.netontosight.ai

The reactivity of the imidazole ring can also be tuned by the substituents attached to it. For example, the introduction of electron-withdrawing groups like a nitro group can significantly alter its electronic properties and reactivity. ontosight.ai

| Property | Description | Reference |

| Amphoteric Nature | Can act as both an acid (pKa ≈ 14.5) and a base (pKa of conjugate acid ≈ 7). | wikipedia.org |

| Nucleophilicity | The nitrogen at position 3 is the primary nucleophilic site. | nih.gov |

| Basicity | Approximately 60 times more basic than pyridine. | wikipedia.org |

| Aromaticity | Possesses a sextet of π-electrons, making it aromatic. | nih.gov |

| Catalytic Activity | Can act as a nucleophilic or basic catalyst. | nih.gov |

Applications in Advanced Materials Science and Organic Synthesis

Polymeric Ionic Liquids Derived from 1-(4-chlorobutyl)-1H-imidazole

Polymeric ionic liquids (PILs) are a class of polymers that have an ionic liquid species covalently bonded to a polymeric backbone. 1-(4-chlorobutyl)-1H-imidazole is a key monomer in the synthesis of certain PILs. The polymerization can be achieved through the quaternization reaction of the nitrogen in the imidazole (B134444) ring. For instance, heating neat 1-(4-chlorobutyl)-1H-imidazole can produce poly(imidazolium chloride-1,3-diylbutane-1,4-diyl), a PIL where the imidazolium (B1220033) cation is integrated into the main polymer chain. researchgate.net This process yields a transparent, highly hygroscopic, and water-soluble gummy solid. researchgate.net These PILs combine the advantageous properties of ionic liquids, such as thermal stability and high ionic conductivity, with the processability and mechanical stability of polymers. researchgate.netresearchgate.net

Functional Materials Development for Separation Science

PILs derived from imidazolium-based monomers have garnered significant attention for their applications in separation science. nih.gov Their tunable chemical structures allow for the creation of materials with specific selectivities, making them valuable in various separation processes.

Polymeric ionic liquids have emerged as a novel class of stationary phases for gas chromatography (GC), offering unique separation capabilities. bohrium.com PILs synthesized from functionalized polymerizable ionic liquids can be used to coat GC columns, which demonstrate high thermal stability (up to 240-300°C) and excellent efficiencies, often in the range of 3120-4200 plates/meter. nih.gov These PIL-based columns exhibit remarkable selectivity in separating a wide array of organic compounds, including alkanes, alcohols, ketones, and esters. nih.gov The performance of these stationary phases is influenced by factors such as the degree of crosslinking, which can be modulated to optimize chromatographic efficiency. mdpi.com

Table 1: Properties of Polymeric Ionic Liquid-Based GC Stationary Phases

| Property | Value | References |

|---|---|---|

| Thermal Stability | 230–300 °C | nih.govmdpi.combohrium.com |

| Column Efficiency | 1700–4200 plates/m | nih.govmdpi.combohrium.com |

| Primary Interactions | Hydrogen bond basicity, Dipole interactions | bohrium.com |

Application in Coatings and Surface Modification

The unique properties of PILs make them suitable for applications in coatings and surface modification. researchgate.net While the broader class of PILs has been explored for creating conducting polymer coatings, specific research detailing the use of PILs derived solely from 1-(4-chlorobutyl)-1H-imidazole in this application is an area of ongoing development. researchgate.net The ability of PILs to form stable, ion-conductive films suggests their potential in creating antistatic or electroactive surfaces.

Biomass Pretreatment Technologies

Ionic liquids, particularly those based on the imidazolium cation, are recognized for their effectiveness in dissolving and pretreating lignocellulosic biomass. nih.govfrontiersin.orgmdpi.com This process disrupts the complex hydrogen-bonding network within the biomass, making the cellulose (B213188) more accessible for enzymatic hydrolysis into fermentable sugars. frontiersin.orgmdpi.com The use of PILs offers advantages by immobilizing the ionic liquid, potentially simplifying solvent recycling and reducing operational costs. While various functional ionic liquids have been synthesized and tested for biomass hydrolysis, the direct application of PILs from 1-(4-chlorobutyl)-1H-imidazole is a specific subset of this broader field. nih.govrsc.org The principle relies on the interaction between the ionic liquid moieties and the biopolymers in the plant matter. mdpi.com

Ionically Modified Rubbers with Self-Healing Properties

1-(4-chlorobutyl)-1H-imidazole and similar chloroalkyl imidazoles are instrumental in creating ionically modified rubbers with intrinsic self-healing capabilities. acs.org When brominated poly(isobutylene-co-isoprene) rubber (BIIR) is modified with an alkylimidazole, the bromine groups on the rubber backbone are converted into ionic imidazolium bromide groups. researchgate.net These ionic groups form clusters that act as reversible, physical cross-links within the polymer matrix. acs.org This ionic network imparts self-healing properties to the rubber; when the material is damaged, the reversible nature of these ionic interactions allows the cross-links to reform upon heating or contact, restoring mechanical integrity. acs.orgresearchgate.net The introduction of these ionic moieties has a demonstrable effect on the mechanical strength and self-healing behavior of the resulting elastomer. acs.org

Table 2: Effect of Imidazole Modification on Rubber Properties

| Material | Property | Finding | References |

|---|---|---|---|

| BIIR/ENR Blends | Self-Healing | Modification with an imidazole mixture creates reversible non-covalent networks, leading to self-healing properties in each blend phase. | tu-dresden.de |

| BIIR modified with butylimidazole | Mechanical Properties | The modification transforms BIIR into a self-healing material through the formation of ionic imidazolium bromide groups. | researchgate.net |

| BIIR/NR Composites | Healing Efficiency | Modification with ionic liquid and butylimidazole improved cure properties and enhanced tensile properties in healed composites. | nih.gov |

Building Block in Supramolecular Chemistry

The dual functionality of 1-(4-chlorobutyl)-1H-imidazole makes it a valuable building block in supramolecular chemistry. It can undergo polymerization to form linear PILs, as previously described. researchgate.net Furthermore, it can be used to synthesize more complex, non-linear structures. For example, it can react with multifunctional core molecules to create branched or star-shaped polymeric ionic liquids. researchgate.net These intricate architectures are built through the same fundamental quaternization reaction, linking multiple polymer chains or arms to a central point. researchgate.net This approach allows for the design of materials with unique rheological, thermal, and mechanical properties compared to their linear counterparts, opening avenues for new applications in fields such as gene delivery, gas separation membranes, and advanced electrolytes. researchgate.net

Precursor for Complex Heterocyclic Structures

The presence of a terminal chloro group on the butyl chain and the nucleophilic nitrogen atoms of the imidazole ring allows 1-(4-chlorobutyl)-1H-imidazole to serve as a key precursor for a variety of complex heterocyclic structures. This includes the formation of polymeric ionic liquids and as a foundational element for N-heterocyclic carbene (NHC) ligands.

One of the most direct applications of this compound is in the synthesis of polymeric ionic liquids (PILs). Research has demonstrated that 1-(4-chlorobutyl)-1H-imidazole can undergo a self-polymerization reaction. pvamu.eduresearchgate.net In this process, the imidazole ring of one monomer attacks the chlorobutyl group of another, leading to the formation of a poly(imidazolium chloride-1,3-diylbutane-1,4-diyl). This addition polymerization is typically achieved by heating the neat monomer, resulting in a transparent, gummy solid with high water solubility. researchgate.net

This polymerization reaction highlights the compound's utility in creating advanced materials with the characteristic properties of ionic liquids, such as thermal stability and ionic conductivity, but in a polymeric form. pvamu.eduresearchgate.net

Table 1: Synthesis of Poly(imidazolium chloride-1,3-diylbutane-1,4-diyl) from 1-(4-chlorobutyl)-1H-imidazole

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 1-(4-chlorobutyl)-1H-imidazole | researchgate.net |

| Reaction Condition | Heating at 110 °C for 4 hours | researchgate.net |

| Product | Poly(imidazolium chloride-1,3-diylbutane-1,4-diyl) | researchgate.net |

| Yield | 95% | researchgate.net |

| Physical Appearance | Transparent, highly hygroscopic gummy solid | researchgate.net |

| Solubility | Water soluble | researchgate.net |

Furthermore, the general structure of N-substituted imidazoles is foundational to the synthesis of N-heterocyclic carbenes (NHCs), which are crucial ligands in modern organometallic catalysis. beilstein-journals.orgscripps.edubeilstein-journals.org The synthesis of the imidazolium salt precursors to these carbenes often involves the reaction of an N-substituted imidazole. The chlorobutyl group on 1-(4-chlorobutyl)-1H-imidazole offers a reactive handle for further functionalization or for creating bidentate ligands where the butyl chain can be tethered to another coordinating group. researchgate.net This potential allows for the design of sophisticated catalyst systems with tailored steric and electronic properties. beilstein-journals.orgbeilstein-journals.org The cyclization of imidazole derivatives is a well-established route to fused heterocyclic systems, and the chlorobutyl chain provides a pathway for intramolecular cyclization to form structures like 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. researchgate.net

Development of Chemical Sensors (Proton, Anion, Cation)

The imidazole moiety is a key component in the design of various chemical sensors due to the ability of its nitrogen atoms to interact with a range of analytes, including protons (pH sensing), metal cations, and anions. nih.govresearchgate.net The compound 1-(4-chlorobutyl)-1H-imidazole serves as a valuable precursor for creating these sensors, with the chlorobutyl group providing a convenient point of attachment for immobilization onto surfaces or integration into larger molecular frameworks.

Proton Sensing: The imidazole ring is a well-known proton-sensitive functional group. nih.govnih.gov Its basic nitrogen atom can be protonated and deprotonated in response to changes in pH. This property is fundamental to the function of proton-sensing G-protein coupled receptors (GPCRs), where histidine residues, which contain an imidazole ring, are believed to be the primary sensors of extracellular pH changes. nih.govnih.gov The protonation state of the imidazole affects its hydrogen bonding and conformational state, which can be translated into a detectable signal. nih.govacs.org Imidazole derivatives can be incorporated into fluorescent probes where the proton transfer process is coupled to changes in emission, a mechanism known as excited-state intramolecular proton transfer (ESIPT). rsc.orgresearchgate.net

Anion and Cation Sensing: Imidazolium salts, which can be readily synthesized from 1-(4-chlorobutyl)-1H-imidazole, are effective for anion sensing. curtin.edu.aursc.orgresearchgate.net The positively charged imidazolium ring can form hydrogen bonds and electrostatic interactions with various anions. These interactions can be designed to produce a colorimetric or fluorescent response. For instance, imidazolium-functionalized squaraine dyes have been developed as sensitive colorimetric and fluorescent chemosensors for guanosine (B1672433) triphosphate (GTP) in aqueous solutions. nih.gov

For cation sensing, the nitrogen atoms of the imidazole ring can act as a binding site for metal ions. researchgate.net This interaction can lead to a change in the photophysical properties of an attached fluorophore, resulting in either fluorescence quenching ("turn-off") or enhancement ("turn-on"). rsc.orgnih.gov Imidazole-based fluorescent sensors have been successfully developed for a variety of cations, including biologically and environmentally important ions like Zn²⁺, Fe³⁺, and Hg²⁺. rsc.orgnih.govmdpi.com The 4-chlorobutyl chain of 1-(4-chlorobutyl)-1H-imidazole allows for these imidazole-based sensing units to be covalently linked to other molecules or materials, such as polymers or nanoparticles, to create robust and reusable sensor systems.

Table 2: Overview of Imidazole-Based Chemical Sensing Applications

| Sensor Type | Analyte | Sensing Principle | Role of Imidazole |

|---|---|---|---|

| Proton Sensor | H⁺ (pH) | Change in protonation state affecting conformation or fluorescence (ESIPT). nih.govrsc.org | Acts as the primary proton-sensitive group. nih.govnih.gov |

| Anion Sensor | GTP, Cl⁻, NO₃⁻, etc. | Electrostatic interactions and hydrogen bonding with the imidazolium ring. curtin.edu.aunih.gov | Forms the core of the positively charged imidazolium recognition site. |

| Cation Sensor | Zn²⁺, Fe³⁺, Hg²⁺ | Coordination of the metal ion with the nitrogen atoms of the imidazole ring. rsc.orgnih.govmdpi.com | Acts as the metal-binding ligand. researchgate.net |

Computational Analysis of 1-(4-chlorobutyl)-1H-imidazole Remains to be Explored

Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies specifically focusing on the chemical compound 1-(4-chlorobutyl)-1H-imidazole are not publicly available. Therefore, a detailed article on its quantum chemical investigations, including electronic structure and non-linear optical properties as per the requested outline, cannot be generated at this time.

Scientific research in the field of computational chemistry often focuses on series of compounds that exhibit particular potential for applications in materials science or medicinal chemistry. While numerous studies have been conducted on various imidazole derivatives, it appears that 1-(4-chlorobutyl)-1H-imidazole has not yet been the specific subject of such in-depth theoretical analysis.

Computational chemistry provides valuable insights into the fundamental properties of molecules. For a compound like 1-(4-chlorobutyl)-1H-imidazole, such studies would typically involve:

Quantum Chemical Investigations of Electronic Structure: This would include analyzing the distribution of electron density across the molecule to understand its reactivity and intermolecular interactions. Key aspects would be:

Charge Distribution and Atomic Charges Analysis: Determining the partial charges on each atom to identify electrophilic and nucleophilic sites.

Molecular Orbital Properties and Energy Levels: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its electronic transition properties and reactivity.

Non-Linear Optical (NLO) Properties Prediction and Elucidation: This area of study would assess the compound's potential for use in optical devices. This involves:

First Hyperpolarizability (β₀) Analysis: Calculating a key parameter that indicates the second-order NLO response of the molecule.

Structure-Property Relationship in NLO Materials: Correlating the molecule's structural features with its NLO activity.

While general principles of computational chemistry can be applied to hypothesize about the properties of 1-(4-chlorobutyl)-1H-imidazole based on its structure—an imidazole ring linked to a flexible chlorobutyl chain—any specific data tables or detailed research findings would require dedicated quantum chemical calculations that have not been published.

The absence of this specific data in the public domain prevents the creation of a scientifically accurate and informative article as requested. Future computational studies may yet shed light on the specific electronic and optical properties of this compound.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Molecular Dynamics Simulations

Computational studies are essential for understanding the three-dimensional structure and dynamic behavior of 1-(4-chlorobutyl)-1H-imidazole. The flexibility of the N-substituted butyl chain allows the molecule to adopt various spatial arrangements, or conformations, which can significantly influence its physical properties and interactions with biological targets.

Conformational Analysis Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For 1-(4-chlorobutyl)-1H-imidazole, the key degrees of freedom are the torsion angles along the butyl chain. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to perform these analyses. researchgate.netresearchgate.net DFT calculations can determine the optimized geometry and relative energies of different conformers, such as those arising from gauche and anti arrangements of the alkyl chain. researchgate.net

Studies on similar 1-alkyl-3-methylimidazolium cations have shown that the energy differences between planar and non-planar forms of the imidazole (B134444) ring, as well as the rotational states of the alkyl group, can be quantified. researchgate.net For the butyl chain of 1-(4-chlorobutyl)-1H-imidazole, a potential energy surface scan can be performed by systematically rotating the dihedral angles to locate energy minima corresponding to stable conformers. These analyses reveal that the interplay between steric hindrance and weak intramolecular interactions dictates the conformational preference.

Molecular Dynamics (MD) Simulations While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. tandfonline.comuobaghdad.edu.iq MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions and interactions in a simulated environment, such as in aqueous solution. uobaghdad.edu.iq

For 1-(4-chlorobutyl)-1H-imidazole, MD simulations can reveal:

The stability of different conformers at various temperatures.

The flexibility of the butyl chain and the timescale of transitions between conformational states.

The formation and dynamics of supramolecular structures, such as chains formed through hydrogen bonding in imidazole-based materials. nih.gov

The interaction and organization of solvent molecules around the solute.

In one study, a 100 ns molecular dynamics simulation was used to confirm the stability of a complex formed between an imidazole derivative and a protein, revealing a stable conformation and binding pattern. tandfonline.com Such simulations are crucial for understanding how a molecule like 1-(4-chlorobutyl)-1H-imidazole might behave in a biological system.

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.00 | The most stable, fully extended conformation of the butyl chain. |

| Gauche | ~±60° | 2-4 | A less stable, folded conformation of the butyl chain. |

| Planar | - | >2 | A conformation where the imidazole ring and the first carbon of the alkyl chain are coplanar; generally higher in energy than non-planar forms. researchgate.net |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Methodologies for Imidazole Derivatives)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug design and materials science. researchgate.netjopir.in These computational methodologies are used to establish a correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. jmpas.com For imidazole derivatives, QSAR is a powerful tool for designing new molecules with enhanced efficacy, whether as antifungal agents, corrosion inhibitors, or other therapeutic agents. jmpas.comresearchgate.netscientific.net

The fundamental principle of QSAR is to develop a mathematical model that relates variations in the structural features of molecules to their observed activity. This process generally involves three key stages: descriptor calculation, model building, and model validation.

Descriptor Calculation The first step is to characterize the molecules using numerical values known as molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For a series of imidazole derivatives, these can be broadly categorized:

Physicochemical Descriptors: These describe properties like hydrophobicity (e.g., LogP), which is crucial for membrane permeability. nih.gov

Electronic Descriptors: These relate to the electron distribution in the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are critical for understanding receptor binding and reactivity. researchgate.netresearchgate.net

Steric (3D) Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific conformational features. Methods like Comparative Molecular Field Analysis (CoMFA) calculate steric and electrostatic fields around the molecules. wisdomlib.org

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (the molecular graph), describing aspects like branching and connectivity.

Model Building Once descriptors are calculated for a set of imidazole derivatives with known activities, a mathematical model is constructed. Various statistical and machine learning methods are employed:

Multiple Linear Regression (MLR): A classical statistical method used to build a linear equation relating the most significant descriptors to activity. nih.govresearchgate.net

Genetic Function Approximation (GFA): An algorithm that uses principles of evolution to select the best descriptors and build a robust QSAR model. scientific.net

Partial Least Squares (PLS): A method often used in 3D-QSAR (like CoMFA) to handle large numbers of correlated descriptors. frontiersin.org

Artificial Neural Networks (ANN): Machine learning models capable of capturing complex, non-linear relationships between structure and activity, which have been shown to outperform MLR in some cases for imidazole derivatives. nih.gov

Model Validation A QSAR model must be rigorously validated to ensure it is statistically robust and has predictive power. Common validation techniques include:

Internal Validation: Cross-validation techniques, such as the leave-one-out (LOO) method, are used to assess the model's internal consistency. The cross-validated correlation coefficient (q²) is a key metric; a q² > 0.5 is generally considered indicative of a good predictive model. jmpas.comfrontiersin.org

External Validation: The model's true predictive ability is tested on an external set of compounds (a "test set") that was not used in the model-building process. The predictive r² (pred_r²) is calculated for this set. jmpas.com

For imidazole derivatives, QSAR models have successfully highlighted the importance of steric, electrostatic, and hydrophobic features for various biological activities. rjptonline.org

| Methodology/Descriptor Type | Description | Example Descriptors |

|---|---|---|

| Statistical Methods | Algorithms used to build the mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Genetic Function Approximation (GFA), Artificial Neural Networks (ANN). scientific.netnih.gov |

| Electronic Descriptors | Quantify the electronic properties and reactivity of the molecule. | HOMO/LUMO energies, Dipole Moment, Mulliken Charges. researchgate.net |

| Steric Descriptors | Describe the size, shape, and three-dimensional aspects of the molecule. | Molecular Weight, Molar Volume, Surface Area, CoMFA Steric Fields. wisdomlib.orgresearchgate.net |

| Hydrophobic Descriptors | Measure the molecule's lipophilicity, affecting solubility and membrane transport. | LogP (partition coefficient), Hydration Energy. jopir.innih.gov |

| Topological Descriptors | Numerical indices based on the molecular graph (2D structure). | Wiener Index, Zagreb Index, Molecular Connectivity Indices. researchgate.netscientific.net |

Advanced Spectroscopic and Analytical Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(4-chlorobutyl)-1H-imidazole. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for verifying the successful synthesis of 1-(4-chlorobutyl)-1H-imidazole. The spectra provide definitive evidence of the imidazole (B134444) ring and the attached 4-chlorobutyl chain.

In a typical analysis, the ¹H NMR spectrum displays distinct signals for the protons on the imidazole ring and the methylene (B1212753) (-CH₂) groups of the butyl chain. researchgate.net The protons on the imidazole ring typically appear in the downfield region (δ 6.5-7.5 ppm) due to the aromatic nature of the ring. researchgate.net The protons of the butyl chain appear at different chemical shifts depending on their proximity to the electronegative chlorine atom and the nitrogen of the imidazole ring. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. researchgate.net The carbons of the imidazole ring resonate at characteristic downfield shifts, while the aliphatic carbons of the butyl chain appear in the upfield region. researchgate.netresearchgate.net

Detailed research findings for the NMR characterization of 1-(4-chlorobutyl)-1H-imidazole are presented below. researchgate.net

Table 1: ¹H NMR Spectral Data of 1-(4-chlorobutyl)-1H-imidazole Solvent: CDCl₃. Reference: TMS (δ=0.00 ppm). researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 6.73 | s | 1H | Imidazole C-H | |

| 6.65 | s | 1H | Imidazole C-H | |

| 3.67 | t | 2H | -CH₂-N | 7.0 |

| 3.22 | m | 2H | -CH₂-Cl | |

| 1.61 | m | 2H | -CH₂- | |

| 1.42 | m | 2H | -CH₂- |

Data sourced from Ananda S. Amarasekara & Preethi Shanbhag (2010). researchgate.net

Table 2: ¹³C NMR Spectral Data of 1-(4-chlorobutyl)-1H-imidazole Solvent: CDCl₃. Reference: TMS (δ=0.00 ppm). researchgate.net

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 137.2 | Imidazole C |

| 129.5 | Imidazole C-H |

| 118.8 | Imidazole C-H |

| 46.5 | -CH₂-N |

| 44.5 | -CH₂-Cl |

| 31.8 | -CH₂- |

| 28.3 | -CH₂- |

Data sourced from Ananda S. Amarasekara & Preethi Shanbhag (2010). researchgate.net

While solution-state NMR is ideal for the monomer, solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of polymers derived from 1-(4-chlorobutyl)-1H-imidazole, such as poly(imidazolium chloride-1,3-diylbutane-1,4-diyl). researchgate.netmdpi.com Unlike solution NMR, ssNMR analyzes materials in their native solid state, providing insights into the polymer's conformation, packing, and intermolecular interactions. mdpi.comsemanticscholar.org

For polymeric systems, ¹³C and ¹⁵N ssNMR are particularly valuable. researchgate.net These techniques can distinguish between different polymeric microstructures and provide information on the mobility of the polymer chains and the interactions of the imidazolium (B1220033) cations with their counter-ions. semanticscholar.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. researchgate.net By analyzing chemical shifts and relaxation times (T₁ and T₂), researchers can probe the dynamics of the polymer backbone and the ionic domains, which is crucial for understanding the material's properties as a polymeric ionic liquid. mdpi.comsemanticscholar.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. innovatechlabs.com For 1-(4-chlorobutyl)-1H-imidazole, the FT-IR spectrum provides a molecular "fingerprint" confirming the presence of both the imidazole ring and the alkyl chloride moiety. researchgate.netinnovatechlabs.com

Key characteristic absorption bands include:

C-H stretching from the imidazole ring and the alkyl chain.

C=N and C=C stretching vibrations within the imidazole ring. researchgate.net

C-N stretching of the imidazole ring. researchgate.net

C-Cl stretching from the chlorobutyl group, which typically appears in the lower frequency region of the spectrum (around 550–650 cm⁻¹).

When 1-(4-chlorobutyl)-1H-imidazole is polymerized, FT-IR can be used to monitor the reaction. researchgate.net The disappearance or shifting of certain peaks associated with the monomer and the appearance of new peaks can confirm the formation of the polymer structure. researchgate.net

Table 3: Expected FT-IR Absorption Bands for 1-(4-chlorobutyl)-1H-imidazole

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3100-3000 | C-H (Imidazole Ring) | Stretching |

| ~2950-2850 | C-H (Alkyl Chain) | Stretching |

| ~1650-1450 | C=C, C=N (Imidazole Ring) | Stretching |

| ~1250-1000 | C-N | Stretching |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of 1-(4-chlorobutyl)-1H-imidazole and to gain structural information from its fragmentation patterns. acdlabs.com The nominal molecular weight of the compound is 158.63 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 159. A key feature would be the isotopic pattern of chlorine: two peaks, one for the ion with ³⁵Cl and another for the ion with ³⁷Cl (the M+2 peak), would appear in an approximate 3:1 ratio of intensity, which is characteristic for a monochlorinated compound.

Harder ionization techniques, such as Electron Impact (EI), would cause the molecule to fragment in a reproducible manner. acdlabs.comugto.mx Analysis of these fragments provides further structural confirmation. Likely fragmentation pathways for 1-(4-chlorobutyl)-1H-imidazole include:

Cleavage of the C-C bonds within the butyl chain.

Loss of a chlorine radical (•Cl).

Loss of the entire chlorobutyl side chain, resulting in an imidazole fragment.

This fragmentation data is invaluable for distinguishing between isomers and confirming the connectivity of the molecule. ugto.mx

Thermal Analysis for Material Stability and Transitions (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the material properties of 1-(4-chlorobutyl)-1H-imidazole and its polymers as a function of temperature. iitk.ac.in

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For the polymer derived from 1-(4-chlorobutyl)-1H-imidazole, TGA is used to determine its thermal stability. Research has shown that the resulting polymeric ionic liquid, poly(imidazolium chloride-1,3-diylbutane-1,4-diyl), is thermally stable with a decomposition onset temperature of 300 °C. researchgate.net The TGA thermogram shows a major weight loss step with a peak decomposition temperature of 365 °C, indicating the breakdown of the polymer structure. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a controlled temperature change. iitk.ac.in DSC can identify phase transitions such as melting (for crystalline solids) and glass transitions (for amorphous materials). iitk.ac.ingoogle.com For the gummy, solid polymer produced from 1-(4-chlorobutyl)-1H-imidazole, DSC is used to identify its glass transition temperature (Tg), which is a key characteristic of its state as an amorphous polymer. researchgate.netgoogle.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. This analysis provides a crucial check on the purity and empirical formula of the synthesized 1-(4-chlorobutyl)-1H-imidazole. researchgate.net The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula C₇H₁₁ClN₂. researchgate.net A close agreement between the found and calculated values confirms the elemental composition of the compound.

Table 4: Elemental Analysis Data for 1-(4-chlorobutyl)-1H-imidazole Molecular Formula: C₇H₁₁ClN₂. researchgate.net

| Element | Calculated % | Found % researchgate.net |

|---|---|---|

| Carbon (C) | 53.00 | 52.88 |

| Hydrogen (H) | 6.99 | 7.21 |

| Nitrogen (N) | 17.66 | 17.51 |

Data sourced from Ananda S. Amarasekara & Preethi Shanbhag (2010). researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a crystalline sample is irradiated with X-rays, and the resulting diffraction pattern of scattered X-rays provides detailed information about the three-dimensional arrangement of atoms within the crystal lattice. Key information derived from XRD analysis includes the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of a crystal. This data is essential for understanding the material's physical properties, polymorphism, and purity.

The analysis of a crystalline compound like 1-(4-chlorobutyl)-1H-imidazole would involve exposing a single crystal to an X-ray beam and collecting the diffraction data. The resulting pattern would be analyzed to generate a crystallographic information file (CIF), which contains the precise atomic coordinates, bond lengths, and bond angles of the molecule. researchgate.netgithub.io

The table below presents representative crystallographic data for several substituted imidazole derivatives to exemplify the outputs of an XRD analysis. sapub.orgmdpi.comtandfonline.com

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 1-Methyl-2-Isopropyl-5-Nitroimidazole | C₇H₁₁N₃O₂ | Monoclinic | P2₁/c | a = 9.958 Å, b = 6.524 Å, c = 13.556 Å, β = 99.89° |

| 1-(3,5-Difluoro-4-methylphenyl)-2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | C₂₈H₁₉F₃N₂ | Monoclinic | I2/a | a = 22.169 Å, b = 8.164 Å, c = 25.725 Å, β = 112.53° |

| bis(Acrylate)-bis(1-methylimidazole)-copper(II) | C₁₄H₁₈CuN₄O₄ | Monoclinic | P2₁/c | a = 8.019 Å, b = 15.111 Å, c = 7.420 Å, β = 114.78° |

Dynamic Mechanical Analysis (DMA) for Polymer Rheological Properties

Dynamic Mechanical Analysis (DMA) is a fundamental technique for characterizing the mechanical and viscoelastic properties of polymeric materials as a function of temperature, time, or frequency. nih.gov In a typical DMA experiment, an oscillatory force is applied to a sample, and the resulting displacement is measured. This allows for the determination of key parameters such as the storage modulus (E' or G'), which represents the elastic response or stiffness of the material, and the loss modulus (E'' or G''), which represents the viscous response or the material's ability to dissipate energy. pbipolymer.comtajhizkala.ir The ratio of the loss modulus to the storage modulus is known as tan delta (tan δ), which provides a measure of damping in the material.

The monomer 1-(4-chlorobutyl)-1H-imidazole serves as a precursor for the synthesis of main-chain poly(ionic liquid)s (PILs). acs.org The rheological properties of these resulting polymers are critical for understanding their behavior in various applications. DMA is extensively used to study these polymers, particularly to identify the glass transition temperature (Tg), which is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govmdpi.com This transition is typically observed as a sharp drop in the storage modulus and a distinct peak in the loss modulus or tan δ.

For polymers synthesized using imidazole derivatives, DMA reveals how the structure of the ionic side chains and the polymer backbone influences the material's thermomechanical properties. rsc.org For instance, studies on ionically modified rubbers containing imidazolium groups have used DMA to correlate the structure of the introduced ionic moieties with the mechanical strength and self-healing behavior of the samples. acs.org The storage modulus above the glass transition provides insight into the degree of cross-linking and the formation of ionic clusters that act as physical cross-links, enhancing the mechanical performance. acs.org

The following table summarizes typical data obtained from DMA studies on polymers containing imidazolium units, showcasing how molecular structure affects the glass transition temperature and mechanical modulus.

| Polymer System | Key Finding from DMA | Glass Transition Temp. (Tg) | Storage Modulus (E' or G') | Reference |

|---|---|---|---|---|

| Ionomeric Triblock Copolymers with Imidazolium | Microphase separation confirmed by two distinct transitions. | Soft block Tg below 0°C; Hard block (Polystyrene) Tg ~100°C. | Plateau region in G' indicates network formation. | rsc.org |

| Ionically Modified Bromobutyl Rubber with Imidazole | Storage modulus exceeds that of covalently cross-linked rubber. | Dependent on specific alkyl-imidazole modifier. | Higher E' above Tg indicates strong ionic clustering. | acs.org |

| Epoxy-amine networks with imidazolium ionic liquids | Used to determine thermomechanical behavior and Tg. | Varies with monomer structure and degree of cross-linking. | High modulus in the glassy state. | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methods

The synthesis of 1-(4-chlorobutyl)-1H-imidazole and its derivatives is an area of continuous development, with a strong emphasis on creating more efficient, environmentally friendly, and scalable processes. mdpi.comorganic-chemistry.org Traditional methods often involve harsh reaction conditions, hazardous solvents, and may result in low yields. mdpi.com Consequently, researchers are actively exploring greener and more sustainable alternatives.

One promising approach is the use of ultrasound irradiation in the synthesis of imidazole-based compounds. This technique has been shown to enhance reaction rates, improve yields, and reduce the need for hazardous solvents, aligning with the principles of green chemistry. mdpi.com Another area of focus is the development of one-pot, multicomponent reactions (MCRs). frontiersin.org MCRs offer significant advantages by combining multiple reaction steps into a single procedure without the need to isolate intermediates, thereby increasing efficiency and reducing waste. frontiersin.org For instance, zirconium(IV) chloride has been effectively used as a catalyst in the three-component synthesis of novel imidazo[1,2-a]imidazoles. frontiersin.org

Furthermore, there is a growing interest in solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation to drive reactions. organic-chemistry.orgresearchgate.net These methods not only reduce the environmental impact but can also lead to the formation of products with higher purity. researchgate.net The development of novel catalysts, such as N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts, is also a key area of research for promoting various organic transformations under mild conditions. conicet.gov.ar

A notable synthesis method involves the reaction of imidazole (B134444) with 1-bromo-4-chlorobutane (B103958) using sodium hydride as a base. researchgate.net Another approach is the reaction of two moles of imidazole with one mole of 1,4-dichlorobutane (B89584) to produce 1,1′-(1,4-butanediyl)-bis-imidazole, which can then be used to synthesize polymeric ionic liquids. researchgate.net

Exploration of New Derivatization Pathways for Multifunctional Materials

The reactive nature of the chlorobutyl group and the versatile imidazole ring in 1-(4-chlorobutyl)-1H-imidazole make it an ideal precursor for a vast range of derivatives with tailored functionalities. researchgate.net These derivatives are finding applications in diverse fields, from medicine to materials science. researchgate.netnih.gov

A significant area of exploration is the synthesis of polymeric ionic liquids (PILs). researchgate.netacs.org 1-(4-chlorobutyl)-1H-imidazole can undergo polymerization to form poly(imidazolium chloride-1,3-diylbutane-1,4-diyl), a PIL with potential applications as an environmentally friendly solvent system. researchgate.netnih.gov The properties of these PILs, such as their thermal stability and ionic conductivity, can be tuned by modifying the polymer backbone and the counter-anion. acs.org

The derivatization of 1-(4-chlorobutyl)-1H-imidazole is also crucial for the development of novel bioactive molecules. For example, it has been used as a reactant in the synthesis of novel 4,5-bisindolyl-1,2,4-triazol-3-ones, which are being investigated for their biological activities. ingentaconnect.com The ability to introduce the imidazole moiety into various molecular scaffolds opens up possibilities for creating new therapeutic agents. nih.gov

Furthermore, the compound serves as a building block for functionalized materials with specific properties. For instance, its derivatives are being incorporated into self-healing rubbers and other smart materials. The ionic imidazolium moieties introduced can form clusters that influence the mechanical and self-healing behavior of the material. acs.org

Advanced Computational Modeling for Predictive Design and Discovery

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the design and discovery of new materials based on 1-(4-chlorobutyl)-1H-imidazole. conicet.gov.arresearchgate.net These computational methods allow researchers to predict the properties and reactivity of novel derivatives before they are synthesized in the lab, saving significant time and resources.

DFT calculations can be used to understand the electronic structure and reactivity of 1-(4-chlorobutyl)-1H-imidazole and its derivatives. This information is crucial for predicting how these molecules will behave in different chemical environments and for designing new synthetic pathways. For example, computational studies can help in understanding the mechanism of polymerization of 1-(4-chlorobutyl)-1H-imidazole to form PILs and in predicting the properties of the resulting polymers. mdpi.com

In the context of materials science, computational modeling can be used to design multifunctional materials with specific properties. For instance, by simulating the interactions between imidazolium-based ionic liquids and other components, researchers can predict the self-assembly behavior and the resulting morphology of hybrid materials. conicet.gov.ar This predictive capability is essential for the rational design of materials for applications such as catalysis, separation, and energy storage.

Furthermore, computational studies are being employed to investigate the potential of 1-(4-chlorobutyl)-1H-imidazole derivatives as catalysts. conicet.gov.ar By modeling the reaction mechanisms, researchers can identify the key structural features that are responsible for the catalytic activity and design more efficient catalysts. conicet.gov.ar

Integration of 1-(4-chlorobutyl)-1H-imidazole Derivatives into Hybrid Material Systems

The integration of 1-(4-chlorobutyl)-1H-imidazole derivatives into hybrid material systems is an emerging trend that promises to deliver materials with unprecedented properties and functionalities. These hybrid materials combine the unique properties of the imidazole derivatives with those of other materials, such as polymers, nanoparticles, and metal-organic frameworks (MOFs).

One area of significant interest is the development of hybrid materials for catalytic applications. By immobilizing imidazolium-based ionic liquids, derived from 1-(4-chlorobutyl)-1H-imidazole, onto solid supports, researchers can create highly active and recyclable catalysts. These supported ionic liquid phase (SILP) catalysts combine the advantages of homogeneous and heterogeneous catalysis.

Another exciting application is in the field of self-healing materials. The incorporation of imidazolium-based ionic liquids into polymer matrices can impart self-healing properties to the material. The ionic interactions between the imidazolium groups can act as reversible cross-links, allowing the material to repair itself after damage. acs.org

Hybrid materials incorporating 1-(4-chlorobutyl)-1H-imidazole derivatives are also being explored for applications in separation and purification. For example, membranes containing imidazolium-based ionic liquids can be used for the selective separation of gases and liquids. The tuneable properties of the ionic liquids allow for the design of membranes with high selectivity and permeability.

The table below summarizes some of the key research findings related to the applications of 1-(4-chlorobutyl)-1H-imidazole and its derivatives.

| Application Area | Key Research Finding | Reference |

| Polymeric Ionic Liquids | 1-(4-chlorobutyl)-1H-imidazole can be polymerized to form poly(imidazolium chloride-1,3-diylbutane-1,4-diyl), a water-soluble and hygroscopic polymer. | researchgate.net |

| Self-Healing Materials | Ionic modification of brominated poly(isobutylene-co-isoprene) rubber with 1-(6-chlorohexyl)-1H-imidazole leads to materials with self-healing properties. | acs.org |

| Bioactive Molecules | Used in the synthesis of novel 4,5-bisindolyl-1,2,4-triazol-3-ones. | ingentaconnect.com |

| Catalysis | Piperidine-appended imidazolium ionic liquids derived from related precursors show potential as catalysts. | conicet.gov.ar |

| Hybrid Materials | Siloxane-based imidazolium-type PILs have been synthesized, expanding the library of main-chain PILs. | acs.org |

Q & A

Q. What synthetic methodologies are commonly employed for 1-(4-chlorobutyl)-1H-imidazole, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution reactions between imidazole derivatives and halogenated alkanes. For example, copper(I)-catalyzed coupling under argon at elevated temperatures (e.g., 120°C for 24 hours) with K₂CO₃ as a base in DMF is a standard protocol . Optimization includes adjusting stoichiometry (e.g., 1.2 eq. imidazole to 1 eq. haloalkane), solvent selection (polar aprotic solvents like DMF enhance reactivity), and purification via column chromatography . Reaction progress is monitored using TLC to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing 1-(4-chlorobutyl)-1H-imidazole?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm molecular structure by analyzing chemical shifts (e.g., δ ~7.0–7.5 ppm for imidazole protons) .

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., C 76.64%, H 4.66%, N 6.16% for a related compound) .

- Mass spectrometry : Determines molecular weight and fragmentation patterns.

Q. How can QSAR models guide the design of bioactive imidazole analogs?

Quantitative Structure-Activity Relationship (QSAR) analysis, such as CoMSIA (Comparative Molecular Similarity Indices Analysis), uses descriptors like steric, electrostatic, and hydrophobic fields to correlate structural features with bioactivity (e.g., anticonvulsant ED₅₀ values). A training set of 34 analogs and a test set of 10 compounds are typical for model validation . Key steps include:

- Converting bioactivity data (e.g., pED₅₀ = −log(ED₅₀)).

- Aligning molecular structures and calculating field contributions.

- Validating predictive power via cross-correlation and external test sets.

Advanced Research Questions

Q. How can molecular docking tools like AutoDock4 predict interactions between 1-(4-chlorobutyl)-1H-imidazole and biological targets?

AutoDock4 enables flexible receptor docking by allowing sidechain mobility in binding sites. For example, in HIV protease studies, flexible residues (e.g., Asp25) are defined to accommodate ligand binding. Steps include:

Q. What strategies resolve contradictions in pharmacological data across studies of imidazole derivatives?

Discrepancies may arise from variations in assay protocols (e.g., MES test vs. PTZ-induced seizures) or structural modifications. Mitigation strategies include:

- Standardizing bioassay conditions (e.g., dose ranges, animal models).

- Re-evaluating QSAR models with expanded datasets (e.g., 44 analogs ).

- Performing meta-analyses to identify confounding variables (e.g., substituent electronic effects).

Q. How can Pd-catalyzed reactions optimize regioselective functionalization of 1-(4-chlorobutyl)-1H-imidazole?

Palladium catalysts enable cross-coupling at specific positions. For example, Suzuki-Miyaura reactions with aryl boronic acids target the imidazole C5 position. Key parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄).

- Solvent optimization (e.g., toluene/ethanol mixtures).

- Temperature control (e.g., 80–100°C for 12–24 hours) . Regioselectivity is confirmed via NOESY or X-ray crystallography.

Q. What challenges arise in synthesizing sulfonamide derivatives from 1-(4-chlorobutyl)-1H-imidazole?

Sulfonylation reactions with sulfonyl chlorides require strict anhydrous conditions to prevent hydrolysis. Challenges include:

- Competing side reactions (e.g., oxidation of the imidazole ring).

- Purification of polar byproducts via flash chromatography.

- Stability issues during storage (e.g., sensitivity to moisture) .

Methodological Notes

- Data Validation : Cross-check NMR assignments with DEPT/HSQC experiments to avoid misassignments .

- Computational Reproducibility : Use standardized docking parameters (e.g., 50 runs, population size 150) for consistent results .

- Synthetic Scalability : Transition from batch to flow chemistry may improve yield for halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.